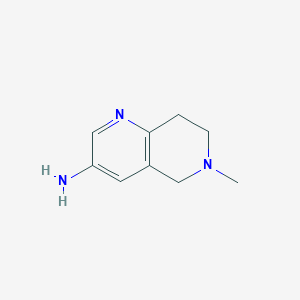

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine

Description

Properties

IUPAC Name |

6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-3-2-9-7(6-12)4-8(10)5-11-9/h4-5H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVJXRLEURDFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471612 | |

| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216966-37-9 | |

| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine (CAS No. 216966-37-9). This molecule belongs to the tetrahydronaphthyridine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.[1][2] This document details a robust synthetic pathway, provides an in-depth analysis of its spectroscopic signature, and explores its chemical reactivity. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity in their work.

Introduction to the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif found in numerous natural products and pharmaceutical agents.[1] Its rigid bicyclic structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interacting with biological targets. The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine system combines the aromaticity of a pyridine ring with the conformational flexibility of a piperidine ring, offering a rich scaffold for chemical exploration. The introduction of a primary amino group at the C(3) position, as seen in the title compound, provides a critical functional handle for further derivatization, making it a valuable building block for creating libraries of potential drug candidates.

This guide focuses specifically on the 6-methyl substituted analog, a compound designed for versatility and accessibility in research settings. We will dissect a facile and efficient synthesis that makes this scaffold and its homologues readily available for research programs.[3][4]

Synthesis and Purification

A reliable and scalable synthesis is paramount for the utility of any chemical building block. The most efficient reported pathway to the 3-amino-5,6,7,8-tetrahydro[2][5]naphthyridine system proceeds in two high-yielding steps from commercially available precursors.[4] The methodology is adaptable for producing a variety of analogues, including the target N-methyl compound.[3][4]

The overall synthetic transformation consists of a condensation/cyclization reaction to form the heterocyclic core, followed by a chemoselective reduction.

Figure 1: Workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

Step 1: 3-Nitro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

-

To a solution of 1-methyl-4-piperidone (1.0 eq) in absolute ethanol, add 3,5-dinitro-1-methyl-2-pyridone (1.0 eq).[4]

-

Saturate the solution with ammonia gas for 15 minutes at room temperature, ensuring the reaction vessel is sealed.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Note: Ammonia acts as both a nitrogen source and a base to facilitate the initial condensation between the piperidone enamine (formed in situ) and the electron-deficient dinitropyridone. The subsequent intramolecular cyclization and elimination of nitrous acid forms the stable aromatic pyridine ring of the naphthyridine core. The choice of a sealed vessel is critical to maintain ammonia concentration.

-

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (Silica gel, eluting with a gradient of Dichloromethane/Methanol) to yield the nitro-intermediate as a yellow solid.

Step 2: 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine

-

Dissolve the 3-nitro-intermediate (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Add Palladium on Carbon (10% Pd/C, ~5 mol% catalyst loading) to the solution.

-

Secure the flask to a hydrogenation apparatus, purge with nitrogen, and then introduce hydrogen gas (typically 50-60 psi).

-

Shake or stir the reaction vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Causality Note: Catalytic hydrogenation is a highly efficient and clean method for reducing aromatic nitro groups. The palladium catalyst provides a surface for the heterolytic activation of H₂, allowing for the selective reduction of the nitro group without cleavage of the heterocyclic rings. The reaction is typically facile and proceeds to completion with minimal side products.[4]

-

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be further purified by recrystallization or a final column chromatography if necessary to afford the title compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data represents a combination of reported values for close analogues and predicted properties based on the molecule's structure.[4]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 216966-37-9 | [6][7] |

| Molecular Formula | C₉H₁₃N₃ | [6][7] |

| Molecular Weight | 163.22 g/mol | [6] |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred |

| XLogP3 | ~ -0.4 to 0.5 | Inferred from parent scaffold[8] |

| Boiling Point | ~358 °C (Predicted) | [9] |

Spectroscopic Analysis (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be the most diagnostic tool for structure confirmation.

-

δ ~8.0 (d, 1H, J ≈ 2.5 Hz): Aromatic proton at C(2).

-

δ ~6.6 (d, 1H, J ≈ 2.5 Hz): Aromatic proton at C(4).

-

δ ~3.5 (s, 2H): Methylene protons at C(5).

-

δ ~3.4 (br s, 2H): Exchangeable protons of the NH₂ group.

-

δ ~2.8 (t, 2H, J ≈ 6.0 Hz): Methylene protons at C(7).

-

δ ~2.5 (t, 2H, J ≈ 6.0 Hz): Methylene protons at C(8).

-

δ ~2.4 (s, 3H): Methyl protons of the N(6)-CH₃ group.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should show 9 distinct signals corresponding to the unique carbon atoms in the structure.

-

Aromatic Region (δ 110-155 ppm): 5 signals for the C(2), C(3), C(4), C(4a), and C(8a) carbons.

-

Aliphatic Region (δ 25-55 ppm): 4 signals for the C(5), C(7), C(8), and N-CH₃ carbons.

-

-

Infrared (IR) Spectroscopy (ATR):

-

3400-3200 cm⁻¹ (doublet): N-H stretching vibrations of the primary amine.

-

3050-3000 cm⁻¹: Aromatic C-H stretch.

-

2950-2800 cm⁻¹: Aliphatic C-H stretches.

-

~1620 cm⁻¹: N-H scissoring bend.

-

~1590, 1500 cm⁻¹: C=C and C=N stretching of the aromatic ring.

-

-

Mass Spectrometry (MS-ESI+):

-

Expected [M+H]⁺: m/z 164.1182. This high-resolution mass provides confirmation of the elemental composition.

-

Chemical Reactivity

The chemical behavior of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is dictated by the interplay of its three distinct nitrogen-containing functional groups: the C(3) aromatic amine, the N(1) pyridine-type nitrogen, and the N(6) tertiary aliphatic amine.

Figure 2: Key reactive sites on the 3-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

-

C(3) Amino Group: This primary aromatic amine is the most versatile handle for derivatization.

-

Nucleophilicity: It readily participates in nucleophilic substitution and addition reactions. It can be easily acylated with acid chlorides or anhydrides to form amides, reacted with isocyanates to form ureas, or reductively aminated with aldehydes/ketones.

-

Diazotization: The amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is a gateway to a vast array of functionalities via Sandmeyer-type reactions, allowing replacement of the amino group with halides, cyano, or hydroxyl groups.

-

-

N(1) Pyridine Nitrogen: This sp²-hybridized nitrogen is Lewis basic and is the most likely site of protonation under acidic conditions to form a pyridinium salt. Its lone pair is part of the aromatic system's π-electron cloud but is available for coordination.

-

N(6) Tertiary Amine: This sp³-hybridized nitrogen in the saturated ring is also basic. However, its basicity and nucleophilicity are generally lower than a simple aliphatic tertiary amine due to the influence of the fused aromatic ring. It is also more sterically hindered than the N(1) position.

Applications in Research and Development

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a component of molecules investigated for a wide range of biological activities.[1] Derivatives have shown promise as inhibitors of enzymes such as kinases and phosphodiesterases (PDEs), and as ligands for various receptors.[1]

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine serves as an ideal starting point for:

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and functional group presentation make it an attractive fragment for screening against biological targets.

-

Library Synthesis: The reactivity of the C(3)-amino group allows for the rapid parallel synthesis of large libraries of amides, ureas, and sulfonamides to explore structure-activity relationships (SAR).

-

Scaffold Hopping: It can be used as a bioisosteric replacement for other common bicyclic heteroaromatic scaffolds in known active compounds to explore new intellectual property space and improve pharmacokinetic properties.

Conclusion

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a strategically important chemical building block. Its properties are defined by a facile and adaptable two-step synthesis, a well-defined spectroscopic profile, and a predictable reactivity pattern centered around its versatile primary amino group. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable scaffold into their synthetic and medicinal chemistry programs, accelerating the discovery of novel chemical entities.

References

-

Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters, 8(5), 1069-1079. [Link]

-

Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

-

Bobbili, K. R., et al. (2020). Rapid synthesis of 1,6-naphthyridines by grindstone chemistry. Chemistry & Biology Interface, 10(1), 21-29. [Link]

-

Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A facile synthesis of the 3-amino-5,6,7,8-tetrahydro[2][5]naphthyridine system and some alkylated and polycyclic homologues. Synthetic Communications, 31(5), 787-797. [Link]

-

Dodge, M. W., et al. (2019). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 84(15), 9726-9740. [Link]

-

Gouda, M. A., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. Chemistry & Biology Interface, 11(2), 73-100. [Link]

-

Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[2][5]naphthyridine System and Some Alkylated and Polycyclic Homologues. ResearchGate. [Link]

-

Harling, J. D., Harrington, F. P., & Thompson, M. (2001). Full-text paper. Synthetic Communications, 31(5), 787-797. [Link]

-

Lead Sciences. (n.d.). 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Library of Medicine. [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Library of Medicine. [Link]

-

National Center for Biotechnology Information. (2024). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem Compound Database. [Link]

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine - CAS:216966-37-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine - Lead Sciences [lead-sciences.com]

- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine | C8H11N3 | CID 53249914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

A Technical Guide to the Physicochemical Properties of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS: 216966-37-9), a heterocyclic amine of significant interest in medicinal chemistry. The tetrahydro-1,6-naphthyridine scaffold is a key structural motif in various biologically active molecules, including potent inverse agonists for the Retinoid-related orphan receptor γt (RORγt), a critical target in autoimmune diseases.[1][2] Understanding the fundamental physical properties of this compound is paramount for its application in drug discovery, from synthesis and purification to formulation and preclinical evaluation. This document details known and predicted properties, provides validated experimental protocols for their determination, and contextualizes the data for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These characteristics dictate how a molecule will behave in both in vitro and in vivo systems. For 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, a member of the promising naphthyridine family, a thorough characterization is the first step toward unlocking its therapeutic potential.[3][4]

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable scaffold in modern drug discovery.[1] Its rigid, bicyclic structure presents a well-defined three-dimensional geometry for interaction with biological targets, while the embedded nitrogen atoms offer sites for hydrogen bonding and salt formation, influencing solubility and receptor binding. The significance of this scaffold was highlighted in the development of TAK-828F, a potent RORγt inverse agonist, where the tetrahydronaphthyridine core was a central element.[1][2] Therefore, derivatives like the title compound are of high interest for the development of novel therapeutics.[5]

This guide serves as a foundational resource, moving beyond a simple data sheet to explain the causality behind property measurement and its direct impact on research and development workflows.

Core Physicochemical Profile

A molecule's identity and behavior are defined by a specific set of properties. The following section consolidates the available data for 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. Where direct experimental data is not publicly available, information on the closely related parent amine (5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine) is provided for context, clearly denoted as such.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the bedrock of all subsequent research. The key identifiers for the title compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | N/A |

| CAS Number | 216966-37-9 | [6] |

| Molecular Formula | C₉H₁₃N₃ | [6][7] |

| Molecular Weight | 163.22 g/mol | [6] |

| Canonical SMILES | CN1CCNCC2=C1N=CC=C2N | N/A |

| InChI Key | YWVJXRLEURDFAJ-UHFFFAOYSA-N | [7] |

Below is a logical representation of the molecule's core structure and key functional groups.

Caption: Key structural features of the title compound.

Known and Predicted Physical Properties

This table summarizes key physical data. It is critical to note the distinction between experimentally verified data for the title compound and computed values for its unmethylated analog, which serve as a useful estimation.

| Property | Value / Prediction | Compound | Source |

| Physical Form | Solid | 6-methyl-...-3-amine | [7] |

| Purity | >97% (Commercially available) | 6-methyl-...-3-amine | [6][7] |

| Boiling Point | 358.3 ± 42.0 °C (Predicted) | 5,6,7,8-tetrahydro-...-3-amine | [8] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | 5,6,7,8-tetrahydro-...-3-amine | [8] |

| XLogP3 | -0.4 (Computed) | 5,6,7,8-tetrahydro-...-3-amine | [9] |

| Polar Surface Area | 50.9 Ų (Computed) | 5,6,7,8-tetrahydro-...-3-amine | [9] |

The predicted negative XLogP3 suggests that the parent amine has a hydrophilic character, which is expected to be slightly modulated by the addition of the N-methyl group in the title compound. This hydrophilicity is crucial for aqueous solubility, a key factor in drug delivery.

Standardized Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines validated, step-by-step methodologies for determining the critical physical properties of novel compounds like 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine.

Overall Characterization Workflow

The logical flow for characterizing a new batch of a research compound is depicted below. This workflow ensures that identity, purity, and key physical properties are assessed systematically.

Caption: Standard workflow for physicochemical analysis.

Protocol 1: Melting Point Determination (Capillary Method)

Principle: The melting point is a fundamental thermal property that provides a sharp indication of a crystalline solid's purity. Impurities typically depress and broaden the melting range. This protocol uses the standard capillary tube method.

Methodology:

-

Sample Preparation: Finely crush a small amount (2-3 mg) of the dry compound into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Using a new sample, set a slow ramp rate (1-2 °C/min) starting approximately 20 °C below the estimated melting point.

-

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the solid (clear point). A pure compound should exhibit a sharp melting range (<2 °C).

Protocol 2: Purity Assessment via Ultra-High-Performance Liquid Chromatography (UPLC)

Principle: UPLC provides a high-resolution separation of the main compound from any impurities, allowing for precise quantification. This method is the industry standard for purity determination.[1]

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute to a working concentration of ~0.1 mg/mL.

-

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV detector at 254 nm and 280 nm; Charged Aerosol Detector (CAD) for non-chromophoric impurities.

-

-

Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all detected peaks.

Causality: The use of a C18 column separates molecules based on hydrophobicity. The formic acid in the mobile phase aids in protonating basic sites (like the amines in the title compound), leading to sharper peaks and better resolution.

Protocol 3: Kinetic Aqueous Solubility (Turbidimetric Assay)

Principle: This high-throughput assay determines the solubility of a compound in an aqueous buffer by measuring the point at which it precipitates out of a DMSO stock solution. This is a critical parameter for predicting oral absorption.

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

-

Assay Plate Preparation: Using a liquid handler, transfer a small volume (e.g., 1-2 µL) from the DMSO plate to a 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a range of final compound concentrations.

-

Incubation & Measurement:

-

Shake the plate for 1-2 hours at room temperature to allow for precipitation to equilibrate.

-

Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm).

-

-

Data Analysis: The solubility limit is the concentration at which the turbidity reading significantly increases above the baseline, indicating the formation of a precipitate.

Summary and Forward Outlook

6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a compound built upon a scaffold of high value in contemporary drug discovery. While a complete, experimentally-derived dataset for this specific molecule is not fully available in the public domain, this guide consolidates the known information and provides the necessary framework for its comprehensive characterization. The provided protocols for determining melting point, purity, and solubility are robust, validated, and form the cornerstone of any serious investigation into a new chemical entity. The predicted hydrophilic nature of its core suggests that it is a promising starting point for developing drug candidates with favorable pharmacokinetic profiles. Further investigation into its solid-state properties (e.g., polymorphism) and degradation pathways will be critical next steps in its development journey.

References

- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development.

- 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem.

- 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride. LabSolu.

- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.

- 5,6,7,8-Tetrahydro-6-methyl-1,6-naphthyridin-3-amine. CymitQuimica.

- 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry.

- Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. PubMed.

- 1,6-Naphthyridine. American Chemical Society.

- 1,6-Naphthyridine. PubChem.

- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.

- Synthetic Strategies, Reactivity and Applic

- 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine. Smolecule.

- 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. 3W Pharm.

Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. Buy 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine [smolecule.com]

- 6. 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine - CAS:216966-37-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. 5,6,7,8-Tetrahydro-6-methyl-1,6-naphthyridin-3-amine [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine | C8H11N3 | CID 53249914 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine: A Technical Guide

Introduction

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its privileged 1,6-naphthyridine scaffold.[1] The structural rigidity and presence of key functional groups—an aromatic amine and a tertiary amine within a saturated ring—make it a versatile building block for designing molecules with specific biological activities. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds, necessitating a thorough understanding of their spectroscopic properties.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. While a complete, published experimental dataset for this exact molecule is not consolidated in a single source, this document synthesizes information from analogous structures and foundational spectroscopic principles to offer a robust, predictive, and educational framework for its characterization.[2][3][4] We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, explaining the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine are presented below.

Caption: Predicted major fragmentation pathway for the title compound.

Interpretation:

-

Loss of a Methyl Radical (m/z 148): A common fragmentation for N-methylated compounds is the loss of the methyl radical (•CH₃) via alpha-cleavage, leading to a stable iminium ion at m/z 148 ([M-15]⁺).

-

Retro-Diels-Alder Type Cleavage (m/z 120): Cleavage of the tetrahydropyridine ring can occur. A likely fragmentation is the loss of an ethylamine radical fragment (C₂H₅N), leading to a fragment ion at m/z 120.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Experimental Protocol (Standard)

-

Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet containing a small amount of the solid sample or as a thin film on a salt plate.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data: The spectrum plots transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Data and Interpretation

The key diagnostic peaks are associated with the N-H, C-H, C=C, and C=N bonds. [5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |

| 2980 - 2800 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| 1650 - 1580 | C=C and C=N Stretch | Aromatic Ring | Strong to Medium |

| 1620 - 1560 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1300 - 1200 | C-N Stretch | Aryl-N and Alkyl-N | Medium |

Causality and Interpretation:

-

N-H Stretching: The presence of a primary amine group (-NH₂) is unequivocally confirmed by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: A clear distinction can be made between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹). The latter will be more intense due to the higher number of sp³ C-H bonds (CH₃, CH₂).

-

Fingerprint Region (below 1600 cm⁻¹):

-

The strong absorptions between 1650-1580 cm⁻¹ are characteristic of the pyridine ring stretching vibrations.

-

The N-H bending vibration provides secondary confirmation of the amine group.

-

C-N stretching bands for both the aromatic C-N and aliphatic C-N bonds will be present in the 1300-1200 cm⁻¹ range.

-

Conclusion

The spectroscopic characterization of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine provides a unique fingerprint for its structural verification. The ¹H NMR spectrum is defined by two distinct aromatic doublets and characteristic signals for the N-methyl and saturated ring protons. The ¹³C NMR spectrum confirms the presence of nine unique carbon environments. Mass spectrometry should show a clear molecular ion peak at m/z 163, with predictable fragmentation patterns involving the loss of a methyl group. Finally, IR spectroscopy provides definitive evidence for the primary amine and distinguishes between the aromatic and aliphatic components of the molecule. Together, these techniques offer a self-validating system for confirming the identity and purity of this important heterocyclic scaffold.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- [No Author]. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. [Journal Name].

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- [No Author]. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. NIH.

-

[No Author]. (2025). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydron[7][8]aphthyridine System and Some Alkylated and Polycyclic Homologues. ResearchGate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003306).

- [No Author]. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH.

-

Echemi. (n.d.). 3-amino-5,6,7,8-tetrahydro-n[7][8]aphthyridine. Retrieved from Echemi.

- ChemicalBook. (n.d.). 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- [No Author]. (n.d.). 1,6-Naphthyridin-2(1H)

- [No Author]. (n.d.).

- [No Author]. (n.d.). Table of Characteristic IR Absorptions.

- Chem-Space. (n.d.). 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine.

- ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- SpectraBase. (n.d.). METHYL_5-AMINO-2-METHYL-7,8,9,10-TETRAHYDRO-6-H-CYCLOHEPTA-[B]-[1.8]-NAPHTHYRIDINE-3-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis and prediction of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. In the absence of a publicly available experimental spectrum, this document serves as a valuable predictive resource for researchers engaged in the synthesis, characterization, and application of this heterocyclic compound. By leveraging established principles of NMR spectroscopy and analyzing data from structurally related molecules, this guide offers a comprehensive interpretation of the expected chemical shifts, multiplicities, and coupling patterns. This predictive analysis is designed to aid in the identification and structural confirmation of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine in a laboratory setting.

Introduction: The Structural Landscape of a Bioactive Scaffold

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine, with the molecular formula C₉H₁₃N₃, belongs to the naphthyridine class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The molecule's architecture, featuring a fused bicyclic system with a substituted pyridine ring and a saturated piperidine ring, presents a unique electronic and steric environment that is reflected in its ¹H NMR spectrum. Understanding this spectrum is paramount for confirming the successful synthesis of the target molecule and for any subsequent structural modifications or drug development efforts.

This guide will deconstruct the molecule's structure to identify all non-equivalent proton environments and predict their corresponding signals in the ¹H NMR spectrum. The analysis is grounded in fundamental NMR principles and supported by empirical data from analogous structures, including aminopyridines and tetrahydropyridines.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the aliphatic protons on the tetrahydropyridine ring, the methyl group, and the amino group. The predicted chemical shifts are influenced by the electronic effects of the nitrogen atoms and the amino substituent, as well as the conformational dynamics of the saturated ring.

Molecular Structure and Proton Environments

To facilitate the spectral analysis, the protons in 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine are systematically labeled as shown in the diagram below.

Figure 1. Molecular structure of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine with proton labeling.

Predicted Chemical Shifts, Multiplicities, and Assignments

The following table summarizes the predicted ¹H NMR data for the target molecule, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment Rationale |

| H-2 | 7.5 - 7.8 | Singlet (s) | Located on the aminopyridine ring, ortho to a nitrogen atom and meta to the amino group. Expected to be downfield due to the deshielding effect of the adjacent nitrogen. The singlet multiplicity arises from the absence of adjacent protons. |

| H-4 | 6.8 - 7.1 | Singlet (s) | Also on the aminopyridine ring, this proton is ortho to the amino group and para to a ring nitrogen. The electron-donating amino group will shield this proton, shifting it upfield relative to H-2. The lack of adjacent protons results in a singlet. |

| NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | The chemical shift of amino protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. The signal is typically broad. |

| H-5 | 2.7 - 3.0 | Triplet (t) | These are diastereotopic protons on the tetrahydropyridine ring, adjacent to the fused aromatic system. They are expected to couple with the H-7 protons, resulting in a triplet. |

| H-7 | 2.5 - 2.8 | Triplet (t) | These diastereotopic protons are adjacent to both a nitrogen atom (N-6) and the C-8 methylene group. Their chemical shift is influenced by the adjacent nitrogen. They are expected to couple with the H-5 protons, appearing as a triplet. |

| H-8 | 3.4 - 3.7 | Singlet (s) | These protons are on the carbon atom situated between a ring nitrogen (N-1) and the fused aromatic system. The deshielding effect of the adjacent nitrogen will shift this signal downfield. The absence of vicinal coupling partners should result in a singlet. |

| CH₃ | 2.2 - 2.5 | Singlet (s) | The methyl group is attached to a nitrogen atom within the saturated ring. Its chemical shift is characteristic of an N-methyl group in such an environment. It will appear as a singlet as there are no adjacent protons to couple with. |

Experimental Considerations and Protocol

For the acquisition of a high-quality ¹H NMR spectrum of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine, the following experimental protocol is recommended:

3.1. Sample Preparation

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer Setup

-

Field Strength: A spectrometer with a field strength of 300 MHz or higher is recommended for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected range of proton chemical shifts.

-

Acquisition Time: An acquisition time of 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Conclusion

This in-depth technical guide provides a robust, predictive framework for the ¹H NMR spectrum of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. By dissecting the molecule's structure and drawing parallels with known compounds, we have established a set of expected spectral parameters. This information is intended to be a valuable tool for researchers in the fields of medicinal chemistry and drug development, aiding in the crucial step of structural verification. While this guide offers a well-grounded prediction, it is essential to confirm these findings with experimental data. The provided experimental protocol offers a starting point for acquiring a high-quality spectrum of this promising heterocyclic compound.

References

- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.

-

ResearchGate. (2022). ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time intervals. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Retrieved from [Link]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Spectroscopic Analysis in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly ¹³C NMR, stands as a cornerstone for determining the carbon framework of organic molecules. This guide provides a detailed examination of the ¹³C NMR characteristics of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, a heterocyclic scaffold of interest in medicinal chemistry. The structural complexity and potential for diverse biological activity of naphthyridine derivatives necessitate a thorough understanding of their spectroscopic properties.[1] This document serves as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds.

I. Theoretical Framework: Understanding ¹³C NMR of Heterocyclic Amines

Carbon-13 NMR spectroscopy is a powerful technique that provides information about the number of non-equivalent carbon atoms in a molecule and their electronic environment. The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter in a ¹³C NMR spectrum. It is influenced by the hybridization of the carbon atom, the electronegativity of attached atoms, and steric effects.

For a molecule like 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, we can broadly categorize the carbon atoms into three types:

-

Aromatic Carbons: The carbons of the pyridine ring. Their chemical shifts are typically found in the downfield region of the spectrum (100-170 ppm) due to the deshielding effect of the aromatic ring current.[2] The presence of nitrogen atoms within the ring and the amine substituent will further modulate these shifts.

-

Aliphatic Carbons: The carbons of the tetrahydropyridine ring. These saturated carbons are shielded compared to their aromatic counterparts and will appear in the upfield region of the spectrum (20-60 ppm).

-

Methyl Carbon: The carbon of the N-methyl group. This carbon is typically found in the upfield region, often at a chemical shift below 30 ppm.[3]

The interpretation of the spectrum relies on a combination of these fundamental principles, comparison with data from structurally related compounds, and, where available, computational prediction methods.

II. Predicted ¹³C NMR Data for 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

In the absence of a publicly available experimental spectrum for the title compound, a predicted ¹³C NMR spectrum is presented below. This prediction is based on the analysis of chemical shift data for structurally analogous compounds, including various substituted 1,6-naphthyridines and related heterocyclic systems.[4][5][6] The predicted chemical shifts are summarized in Table 1 .

Table 1: Predicted ¹³C NMR Chemical Shifts for 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~150 | Aromatic carbon adjacent to nitrogen and bearing an amino group. The amino group is expected to have a significant shielding effect compared to an unsubstituted carbon. |

| C3 | ~110 | Aromatic carbon bearing the amino group. The strong electron-donating nature of the amine will cause a significant upfield shift. |

| C4 | ~135 | Aromatic carbon ortho to the ring fusion and meta to the amino group. |

| C4a | ~120 | Quaternary aromatic carbon at the ring junction. |

| C5 | ~45 | Aliphatic carbon adjacent to the tertiary amine nitrogen. |

| C7 | ~50 | Aliphatic carbon adjacent to the pyridine ring. |

| C8 | ~25 | Aliphatic carbon between C7 and the tertiary amine nitrogen. |

| N-CH₃ | ~40 | Carbon of the N-methyl group. |

| C8a | ~155 | Quaternary aromatic carbon at the ring junction, adjacent to the pyridine nitrogen. |

III. Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly influence the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) to ensure good signal dispersion.

-

A standard proton-decoupled ¹³C NMR experiment should be performed.

-

Key parameters to optimize include:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

-

Acquisition Time (at): An acquisition time of 1-2 seconds is standard.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) should be Fourier transformed.

-

Phase and baseline corrections should be applied to the resulting spectrum.

-

The chemical shifts should be referenced to the solvent peak (e.g., 77.16 ppm for CDCl₃ or 39.52 ppm for DMSO-d₆).

-

IV. Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, integrating ¹³C NMR data with other spectroscopic techniques.

Caption: Workflow for structural elucidation.

V. Molecular Structure and Key Features

The structure of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine contains a fused bicyclic system with both aromatic and saturated components. The key structural features influencing its ¹³C NMR spectrum are highlighted in the diagram below.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine

Introduction

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a heterocyclic amine with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol .[1] As a derivative of the tetrahydronaphthyridine scaffold, this compound and its analogs are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The structural elucidation and sensitive detection of such molecules are paramount for researchers in pharmaceutical and chemical synthesis fields. Mass spectrometry stands as a cornerstone analytical technique for providing detailed molecular weight information and structural insights through the analysis of fragmentation patterns.

This comprehensive guide provides an in-depth exploration of the mass spectrometric analysis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. We will delve into the strategic considerations for sample preparation, the selection of appropriate ionization techniques, and a detailed examination of the predicted fragmentation pathways. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to develop robust and reliable analytical methods for this class of compounds.

Chemical Structure and Physicochemical Properties

A thorough understanding of the analyte's structure is fundamental to predicting its behavior in the mass spectrometer.

| Property | Value | Source |

| Chemical Name | 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine | N/A |

| CAS Number | 216966-37-9 | [1] |

| Molecular Formula | C₉H₁₃N₃ | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Chemical Structure |  | N/A |

The structure reveals several key features that will influence its mass spectrometric analysis: a primary aromatic amine, a tertiary amine within the saturated ring, and a bicyclic heterocyclic system.

I. Sample Preparation: The Foundation of Accurate Analysis

The journey to acquiring high-quality mass spectra begins with meticulous sample preparation. The primary goal is to present the analyte to the ion source in a state that is compatible with the chosen ionization technique, free from interfering contaminants.

Step-by-Step Protocol for Sample Preparation:

-

Solvent Selection:

-

Rationale: The choice of solvent is critical for ensuring the analyte's solubility and compatibility with the ionization source. For Electrospray Ionization (ESI), polar protic solvents are generally preferred.

-

Protocol:

-

Accurately weigh approximately 1 mg of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine.

-

Dissolve the sample in 1 mL of a high-purity solvent mixture, such as methanol/water (50:50, v/v). The addition of a small amount of a volatile acid, like 0.1% formic acid, can aid in the protonation of the analyte, enhancing its signal in positive ion mode ESI.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

-

-

Dilution to Working Concentration:

-

Rationale: Introducing an overly concentrated sample into the mass spectrometer can lead to source contamination, signal suppression, and non-linear detector response.

-

Protocol:

-

Perform a serial dilution of the stock solution to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically.

-

-

-

Filtration:

-

Rationale: Particulate matter can clog the delicate tubing of the LC system and the ESI needle, leading to system downtime and poor performance.

-

Protocol:

-

Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean autosampler vial.

-

-

II. Instrumentation and Ionization Methods: Tailoring the Approach

The selection of the appropriate ionization method is paramount and depends on the analyte's properties and the desired information. For 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine, both soft and hard ionization techniques offer unique advantages.

A. Electrospray Ionization (ESI) for Intact Molecular Ion Information

ESI is a soft ionization technique that is ideal for generating intact protonated molecules [M+H]⁺, providing accurate molecular weight information. Given the presence of two basic nitrogen atoms, this compound is expected to ionize efficiently in positive ion mode.

Experimental Workflow for ESI-MS Analysis:

Caption: A simplified workflow for ESI-MS analysis.

Key ESI-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive | The basic nitrogen atoms are readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |

| Nebulizing Gas (N₂) Pressure | 30 - 50 psi | Facilitates the formation of a fine spray. |

| Drying Gas (N₂) Flow | 5 - 10 L/min | Aids in desolvation of the charged droplets. |

| Drying Gas Temperature | 250 - 350 °C | Promotes efficient solvent evaporation. |

B. Electron Ionization (EI) for Structural Elucidation through Fragmentation

EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

Experimental Workflow for GC-EI-MS Analysis:

Caption: A typical workflow for GC-EI-MS analysis.

Key EI-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Electron Energy | 70 eV | A standard energy that produces reproducible fragmentation patterns and allows for library matching. |

| Ion Source Temperature | 200 - 250 °C | Ensures volatilization of the analyte without thermal degradation. |

| GC Column | A non-polar or mid-polar capillary column (e.g., DB-5ms) | Provides good separation for this type of compound. |

III. Predicted Fragmentation Patterns: Deciphering the Molecular Puzzle

The fragmentation of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine in the mass spectrometer will be dictated by the relative stabilities of the resulting fragment ions. The following sections outline the most probable fragmentation pathways under both ESI-MS/MS and EI-MS conditions.

A. ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺ (m/z 164.12)

In tandem mass spectrometry (MS/MS), the protonated molecule is isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation.

Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways in EI-MS.

-

α-Cleavage: This is a very common fragmentation pathway for amines.

-

Loss of a Hydrogen Radical (•H): Cleavage of a C-H bond adjacent to one of the nitrogen atoms can lead to the formation of a stable iminium or pyridinium ion at m/z 162.10.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond is a highly probable event, resulting in a prominent peak at m/z 148.09.

-

-

Loss of HCN: The pyridine ring can undergo fragmentation with the loss of a neutral hydrogen cyanide molecule, leading to a fragment ion at m/z 136.09.

Summary of Predicted Key Fragments:

| m/z (ESI-MS/MS) | Proposed Structure/Loss |

| 164.12 | [M+H]⁺ |

| 149.10 | [M+H - •CH₃]⁺ |

| 147.11 | [M+H - NH₃]⁺ |

| m/z (EI-MS) | Proposed Structure/Loss |

| 163.11 | M⁺• |

| 162.10 | [M - •H]⁺ |

| 148.09 | [M - •CH₃]⁺ |

| 136.09 | [M - HCN]⁺• |

IV. Data Interpretation and Structural Confirmation

The acquired mass spectra should be carefully analyzed to confirm the identity and structure of the compound.

-

High-Resolution Mass Spectrometry (HRMS): Obtaining high-resolution mass data is crucial for confirming the elemental composition of the parent ion and its major fragments. The measured mass should be within 5 ppm of the theoretical mass.

-

Isotopic Pattern: The presence of naturally occurring isotopes (primarily ¹³C) will result in an M+1 peak with a predictable relative abundance (approximately 9.9% for a molecule with nine carbon atoms).

-

Database Searching: The acquired EI-MS spectrum can be searched against commercial or in-house mass spectral libraries to find matching compounds.

Conclusion

The mass spectrometric analysis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a powerful tool for its unambiguous identification and structural characterization. By carefully selecting the sample preparation method, ionization technique, and instrument parameters, researchers can obtain high-quality data that provides valuable insights into the molecular properties of this compound. The predicted fragmentation pathways outlined in this guide serve as a roadmap for interpreting the resulting mass spectra. As with any analytical endeavor, a systematic and well-reasoned approach, grounded in the fundamental principles of mass spectrometry, will yield the most reliable and informative results.

References

-

Lead Sciences. 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine. [Link]

-

Chemguide. Mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

-

ResearchGate. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

Sources

A Methodological Guide to the Structural Elucidation of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine: A Prospective Analysis for Drug Discovery

Abstract

The 1,6-naphthyridine scaffold is a privileged core in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] The specific compound, 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine, has been synthesized in the context of research into potential anticonvulsants, yet its three-dimensional solid-state structure remains undetermined.[3][4] The absence of a crystal structure represents a significant knowledge gap, impeding structure-based drug design and a fundamental understanding of its physicochemical properties. This technical guide provides a comprehensive, prospective workflow for researchers and drug development professionals aiming to determine the crystal structure of this molecule. It outlines a field-proven methodology, from targeted synthesis and crystallization to a proposed X-ray diffraction analysis, and discusses the anticipated structural insights that are critical for advancing its development as a potential therapeutic agent.

Introduction: The Significance of the Tetrahydro-1,6-Naphthyridine Core

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a key heterocyclic system in the development of novel therapeutics. Its partially saturated nature provides a three-dimensional geometry that is often advantageous for selective binding to biological targets compared to its flat, aromatic counterparts. The introduction of an amino group at the 3-position offers a critical hydrogen-bonding moiety, essential for molecular recognition at a receptor's active site.

While the synthesis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine (hereafter referred to as Compound 1d ) has been described, a public record of its single-crystal X-ray structure is not available.[3][4] This guide serves as a detailed roadmap to bridge this gap. Determining the crystal structure is not merely an academic exercise; it is a foundational step in modern drug discovery that enables:

-

Structure-Activity Relationship (SAR) Analysis: Understanding the precise conformation and orientation of substituents in the solid state.

-

Computational Modeling: Providing an accurate, experimentally-validated input for docking studies and virtual screening.

-

Pharmacophore Development: Identifying the exact spatial arrangement of key features like hydrogen bond donors/acceptors and hydrophobic regions.

-

Polymorph Screening: Establishing a reference structure for solid-state characterization and formulation development.

This document outlines the complete, self-validating system of protocols required to achieve these goals.

Experimental Design: From Synthesis to Single Crystal

The successful determination of a crystal structure begins with the production of high-purity, single-crystalline material. The workflow must be meticulous, as the quality of the final diffraction data is directly dependent on the quality of the crystal.

Synthesis and Purification Protocol

The synthesis of Compound 1d can be achieved via a facile, two-step process reported in the literature.[3][4] The causality behind this choice is its efficiency and adaptability for producing analogues.

Protocol 1: Synthesis of 3-Amino-6-methyl-5,6,7,8-tetrahydro[3][5]naphthyridine (1d)

-

Step A: Condensation to Nitro Intermediate:

-

Rationale: This step constructs the core bicyclic system. The use of 3,5-dinitro-1-methyl-2-pyridone is an effective way to introduce the nitrogen functionality at the desired position, which can later be reduced.

-

Procedure:

-

To a solution of 1-methyl-4-piperidone (1.0 eq) in ethanol, add 3,5-dinitro-1-methyl-2-pyridone (1.0 eq).

-

Bubble ammonia gas through the solution at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

-

The resulting nitro-substituted tetrahydro-naphthyridine intermediate will precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

-

Step B: Reduction to Amino Compound 1d:

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine without cleaving the heterocyclic rings.[4]

-

Procedure:

-

Suspend the nitro intermediate from Step A in ethanol.

-

Add Palladium on Carbon (10% Pd/C, ~5 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-18 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

-

Purification:

-

Rationale: Purity is paramount for crystallization. Recrystallization is the preferred final step as it can yield material of >99% purity and sometimes directly produce diffraction-quality crystals.

-

Procedure: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield Compound 1d as a pure solid.

-

Crystallization Screening Strategy

The goal is to create a supersaturated solution from which a single, well-ordered crystal can nucleate and grow slowly. Given the molecular structure of Compound 1d (presence of N-H from the amine, a pyridine-like nitrogen, and a tertiary amine), it is a good candidate for forming hydrogen bonds and should be soluble in a range of polar solvents.

Table 1: Proposed Crystallization Screening Conditions for Compound 1d

| Method | Solvent System (Solvent/Antisolvent) | Temperature (°C) | Rationale |

| Slow Evaporation | Methanol, Ethanol, Acetonitrile | 20-25 | Simple method for moderately volatile solvents. Allows for slow concentration. |

| Vapor Diffusion (Hanging Drop) | Well Solution: Higher concentration of antisolvent. | 4, 18 | Precise control over the rate of equilibration. Ideal for screening many conditions with minimal material. |

| Drop: Compound 1d in Methanol + Well Solution | |||

| Vapor Diffusion (Sitting Drop) | Well Solution: Higher concentration of antisolvent. | 4, 18 | Similar to hanging drop but less prone to falling. Good for high-density solutions. |

| Drop: Compound 1d in Ethanol + Well Solution | |||

| Solvent/Antisolvent Layering | Dichloromethane / Hexane | 4 | Creates a sharp interface, allowing for very slow diffusion and crystal growth. Good for compounds that oil out. |

| Tetrahydrofuran / Heptane | 4 |

Proposed Crystallographic Analysis Workflow

Once suitable crystals are obtained, the process of data collection and structure determination can begin. This workflow is a self-validating system, with checks at each stage to ensure data quality.

Step-by-Step Data Collection and Structure Solution

-

Crystal Selection & Mounting: A single, defect-free crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffraction: The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion and radiation damage. It is then exposed to a focused beam of monochromatic X-rays.

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector. The positions and intensities of the diffraction spots are recorded.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and a list of reflection intensities.

-

Structure Solution & Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match.

-

Validation: The final structure is validated using established metrics (e.g., R-factors, goodness-of-fit) and checked for geometric plausibility. The data is then typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).

Visualization of the Proposed Workflow

Caption: Workflow from synthesis to final crystallographic data.

Anticipated Structural Insights and Impact

While the precise structure is unknown, we can make expert predictions based on related heterocyclic systems. These hypotheses are what make the experimental determination so valuable, as they would provide definitive answers.

Expected Molecular Geometry and Conformation

-

Tetrahydropyridine Ring: The saturated ring containing N6 is expected to adopt a non-planar conformation, most likely a chair or a twist-boat . Determining the exact conformation is crucial as it dictates the spatial orientation of the N6-methyl group.

-

Planarity: The dihydropyridine ring fused to the aromatic portion will be largely planar, but the C5 and C8 atoms will deviate from this plane.

-

Bond Lengths and Angles: The bond lengths should confirm the aromaticity of the pyridine ring and the single-bond nature of the saturated ring.

Intermolecular Interactions: The Hydrogen Bonding Network

The 3-amino group is a potent hydrogen bond donor (N-H···), and the pyridine nitrogen (N1) is a strong acceptor. This combination almost guarantees the formation of robust intermolecular hydrogen bonds, which will define the crystal packing.

Table 2: Target Crystallographic Data for Compound 1d

| Parameter | Description | Anticipated Value / Information |

| Chemical Formula | C₉H₁₃N₃ | - |

| Molecular Weight | 163.22 g/mol | - |

| Crystal System | The family of symmetry (e.g., Monoclinic, Orthorhombic) | To be determined |

| Space Group | The specific symmetry operations of the unit cell | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined |

| Z | Number of molecules per unit cell | To be determined |

| Key Torsion Angles | Define the conformation of the saturated ring | To be determined |

| H-Bond Distances | e.g., N-H···N distances and angles | To be determined |

Visualization of a Predicted Hydrogen Bonding Motif

The most probable interaction would be a dimer motif where the amino group of one molecule donates a hydrogen bond to the pyridine nitrogen of a neighboring molecule.

Caption: Predicted intermolecular hydrogen bonding between two molecules.

Conclusion

The determination of the single-crystal X-ray structure of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a critical and achievable goal. While its synthesis is established, the lack of structural data impedes its rational development. By following the rigorous, self-validating protocols for synthesis, crystallization, and diffraction analysis outlined in this guide, researchers can elucidate the definitive three-dimensional structure of this compound. The resulting data will provide invaluable, authoritative insights into its conformation and intermolecular interactions, thereby accelerating its journey through the drug discovery pipeline and enabling informed, structure-guided design of next-generation therapeutic agents.

References

-

Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[3][5]naphthyridine System and Some Alkylated and Polycyclic Homologues. Synthetic Communications, 31(5), 787-797.

-

Dembitsky, V. M., & Gloriozova, T. A. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(3), 882.

-

Harling, J. D., et al. (2001). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[3][5]naphthyridine System... ResearchGate.

-

PubChem. 3-amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][3][5]naphthyridine-2-carboxamide. National Center for Biotechnology Information.

-

PubChem. 1,6-Naphthyridine. National Center for Biotechnology Information.

-

Li, Y., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 14(1), 1-8.

-

PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. National Center for Biotechnology Information.

-

Cambridge Crystallographic Data Centre (CCDC). Search and request data.

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for Tetrahydronaphthyridine Derivatives in Drug Discovery

This guide provides an in-depth exploration of quantum chemical calculations as applied to tetrahydronaphthyridine derivatives, a scaffold of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of methods to provide a field-proven rationale for the selection of computational protocols, ensuring that each step is not only technically sound but also directly relevant to the goals of drug development professionals. Our focus is on generating reliable, predictive data for molecular properties, reactivity, and potential bioactivity, thereby accelerating the drug discovery pipeline.

The Strategic Imperative for In Silico Analysis of Tetrahydronaphthyridines

Tetrahydronaphthyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention as privileged scaffolds in drug discovery. Their rigid structure, coupled with the presence of multiple nitrogen atoms, allows for a three-dimensional display of pharmacophoric features, making them potent and selective ligands for a variety of biological targets. Notably, derivatives of this scaffold have shown promise as, for example, CXCR4 antagonists.[1] The strategic introduction of substituents to the core structure can modulate key drug-like properties, including potency, selectivity, solubility, and metabolic stability.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective means to predict these properties before committing to synthetic efforts.[2][3] By modeling the electronic structure of these molecules, we can gain a fundamental understanding of their intrinsic properties and how they are likely to interact with their biological targets. This in silico approach allows for the rapid screening of virtual libraries, prioritization of synthetic targets, and a more rational approach to lead optimization.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of the theoretical method and the basis set.[4] This choice is not arbitrary; it is a balance between computational cost and the desired accuracy for the property of interest.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

For molecules of the size typically encountered in drug discovery, DFT provides the optimal balance of accuracy and computational efficiency.[2][3] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, a more manageable quantity.[3] The core of a DFT calculation lies in the exchange-correlation functional, which approximates the complex many-body electron interactions.

Causality Behind the Choice of Functional:

For organic molecules containing heteroatoms, such as the tetrahydronaphthyridine scaffold, hybrid functionals have consistently demonstrated robust performance.[2]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional in computational chemistry.[5] It incorporates a portion of exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many earlier functionals. This makes it particularly well-suited for calculating the geometries and electronic properties of a broad range of organic molecules.[5][6][7]

-

PBE0: This hybrid functional also mixes a fixed percentage of Hartree-Fock exchange with the PBE generalized gradient approximation functional. It has been shown to provide excellent results for ground-state geometries and is a strong alternative to B3LYP.[8]

-

CAM-B3LYP: This is a long-range corrected functional, meaning it adjusts the amount of Hartree-Fock exchange based on the interelectronic distance. This feature makes it particularly suitable for calculations involving charge transfer and for the prediction of excited state properties, such as UV-Vis spectra, via Time-Dependent DFT (TD-DFT).[8]

For the purposes of this guide, we will primarily focus on the B3LYP functional due to its extensive validation and broad applicability for the properties of interest.[5][7]

Describing the Electron Distribution: The Role of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

Rationale for Basis Set Selection:

-

Pople-style basis sets: These are commonly used for their efficiency. The 6-31G(d,p) (or 6-31G**) basis set is a popular choice for initial geometry optimizations and property calculations.[6][7][9] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds.

-

Larger basis sets: For more accurate energy calculations or for systems where weak interactions are important, larger basis sets such as 6-311+G(d,p) may be employed. The "+" indicates the addition of diffuse functions, which are important for describing anions and systems with significant non-covalent interactions.

Our recommended protocol starts with the B3LYP/6-31G(d,p) level of theory as a robust and efficient starting point for a wide range of calculations on tetrahydronaphthyridine derivatives.

The Computational Workflow: From Structure to Properties